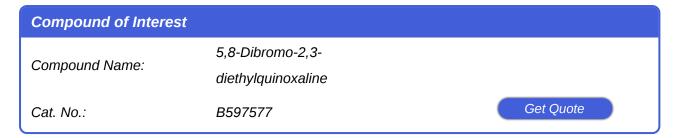


Biological activity of substituted quinoxaline compounds

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An In-depth Technical Guide to the Biological Activity of Substituted Quinoxaline Compounds

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a privileged structure in medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory effects.[2][3] This versatility stems from the scaffold's ability to interact with a multitude of biological targets through various non-covalent interactions.[1] This technical guide provides a comprehensive overview of the significant biological activities of substituted quinoxaline compounds, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and workflows to facilitate understanding and further research in the field of drug discovery.

Anticancer Activity

Quinoxaline derivatives are a cornerstone of modern anticancer research, with many compounds demonstrating potent cytotoxicity against a wide array of human cancer cell lines.

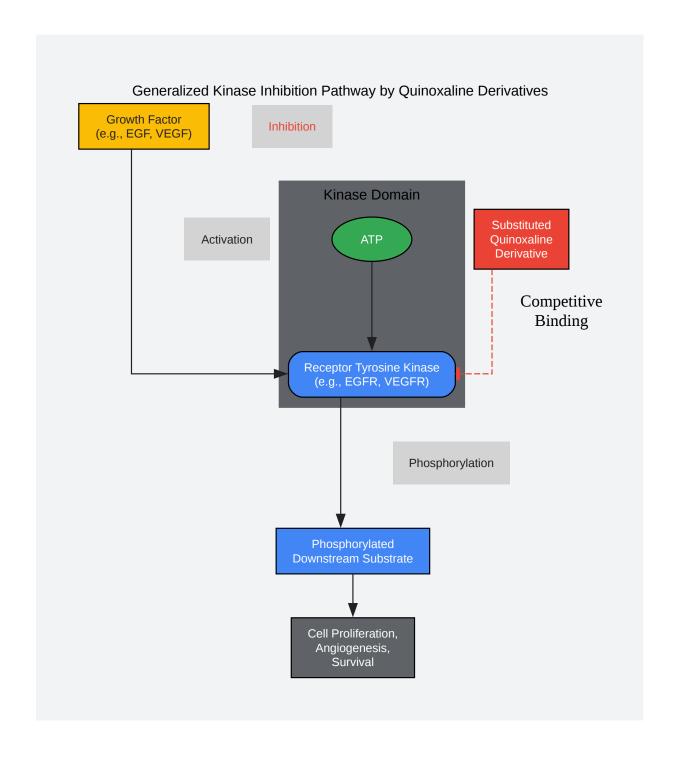
[4] Their primary mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling pathways that control proliferation, differentiation, and survival. [5][6]



Mechanism of Action: Kinase Inhibition

Many substituted quinoxalines function as ATP-competitive inhibitors of protein kinases.[5] Key kinase targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), c-Met, Janus Kinase (JAK2), Apoptosis signal-regulated kinase 1 (ASK1), and Inhibitor of nuclear factor kappa B kinase beta (IKK β).[7][8][9][10] By occupying the ATP-binding pocket of the kinase domain, these compounds prevent phosphorylation of downstream substrates, thereby interrupting the signaling cascade that drives malignant growth.





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Caption: Quinoxalines as ATP-competitive kinase inhibitors.

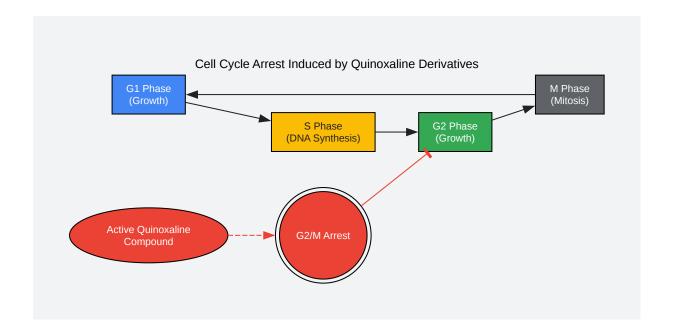




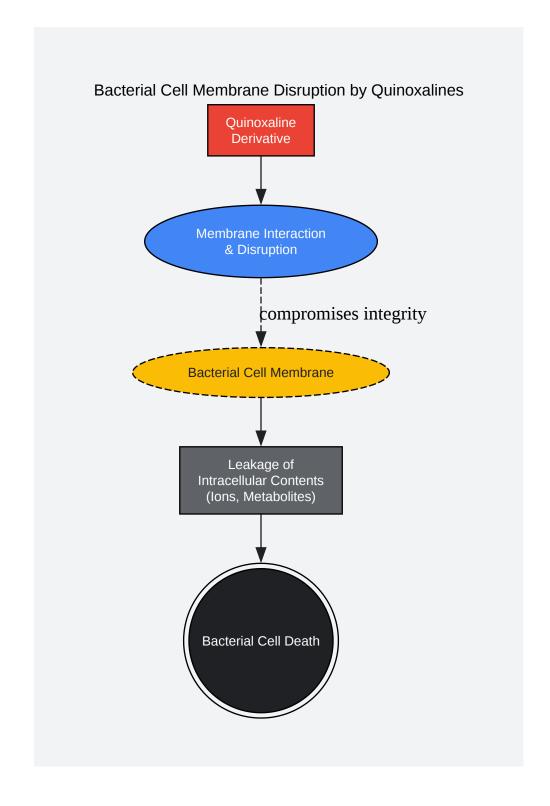


Some compounds have also been shown to induce apoptosis and cause cell cycle arrest, representing an alternative or complementary mechanism for their anticancer effects.[4] For instance, specific derivatives can disrupt the cell cycle profile, leading to arrest at the G2/M phase boundary.[4]

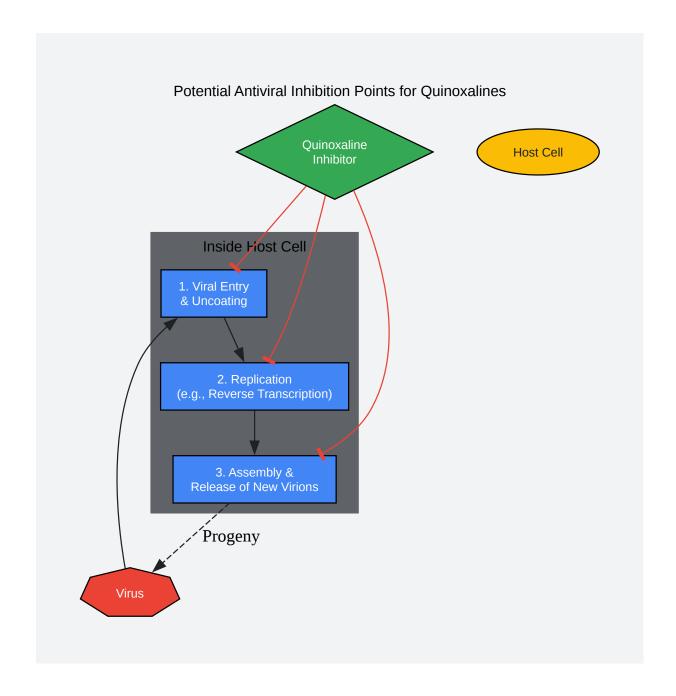




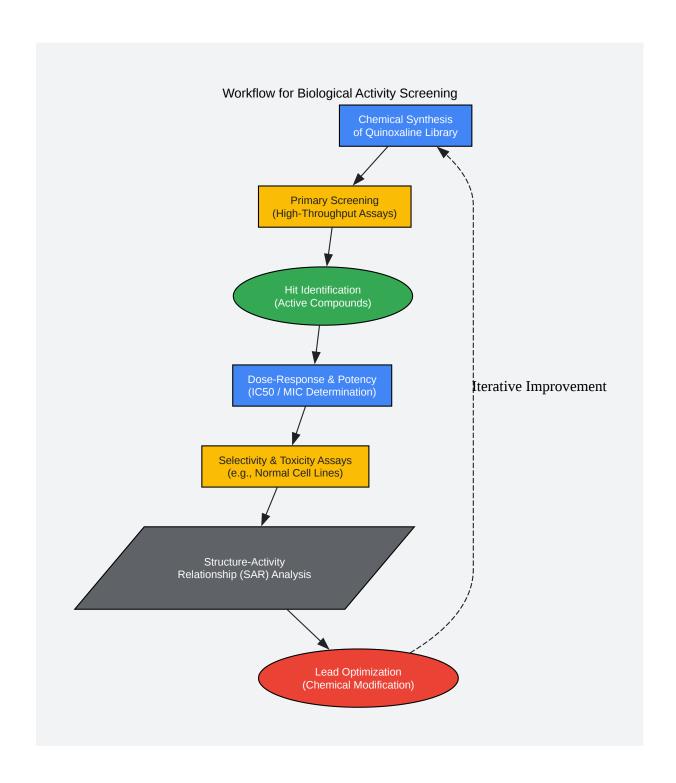












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